6-Chloro-2,4-difluoro-3-methylphenylacetic acid
Overview
Description
6-Chloro-2,4-difluoro-3-methylphenylacetic acid is a useful research compound. Its molecular formula is C9H7ClF2O2 and its molecular weight is 220.60. The purity is usually 95%.
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Scientific Research Applications
Application in Synthesis of Anti-Cancer Compounds
A difluoro-derivative of the anti-cancer drug chlorambucil was synthesized from 4-nitrophenylacetic acid, involving a series of reactions including conversion of the 3-oxo-function to CF2 and alkylation to bis(hydroxy-ethyl) amino. The final product, 4-[4′-bis(2″-chloroethyl) aminophenyl]-3,3-difluorobutanoic acid (3,3-difluorochlorambucil), demonstrates the potential of chloro-difluoro-methylphenylacetic acid derivatives in developing anti-cancer drugs (Buss, Coe, & Tatlow, 1986).
Herbicide Analysis and Environmental Impact
Research on herbicides like 2,4-dichlorophenoxyacetic acid (2,4-D), which shares a similar structure to 6-Chloro-2,4-difluoro-3-methylphenylacetic acid, has revealed insights into the environmental impacts and toxicity of these compounds. A scientometric review on 2,4-D shows a focus on its neurotoxicity, resistance, and impact on non-target species, highlighting the importance of understanding the ecological effects of related chlorophenoxyacetic acids (Zuanazzi, Ghisi, & Oliveira, 2020).
Photocatalytic Degradation Studies
The photocatalytic transformation of 4-chloro-2-methylphenoxyacetic acid (MCPA), a compound structurally similar to this compound, has been studied using various types of TiO2. This research provides insights into the degradation pathways and rates of chlorophenoxyacetic acids, which is crucial for environmental remediation strategies (Zertal et al., 2004).
Analysis in Agricultural Formulations
The study of dioxin impurities in Japanese agrochemical formulations, including chlorophenoxyacetic acids, has shed light on the potential health and environmental risks associated with these compounds. Understanding the impurity profile is crucial for assessing the safety of agrochemicals containing chloro-difluoro-methylphenylacetic acid derivatives (Masunaga, Takasuga, & Nakanishi, 2001).
Development of Screening Libraries
The creation of drug-like screening libraries using natural product scaffolds like 3-chloro-4-hydroxyphenylacetic acid showcases the potential of chloro-difluoro-methylphenylacetic acid derivatives in drug discovery. These libraries aid in the identification of novel compounds with potential therapeutic effects (Kumar et al., 2015).
Mechanism of Action
Safety and Hazards
While specific safety and hazard information for 6-Chloro-2,4-difluoro-3-methylphenylacetic acid was not found, it’s important to handle all chemical compounds with care. Proper safety measures should include avoiding breathing dust, using only in well-ventilated areas, and wearing appropriate protective clothing .
Future Directions
Properties
IUPAC Name |
2-(6-chloro-2,4-difluoro-3-methylphenyl)acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF2O2/c1-4-7(11)3-6(10)5(9(4)12)2-8(13)14/h3H,2H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HORMEUGYUQGAOW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1F)Cl)CC(=O)O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201222011 | |
Record name | Benzeneacetic acid, 6-chloro-2,4-difluoro-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201222011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1858250-10-8 | |
Record name | Benzeneacetic acid, 6-chloro-2,4-difluoro-3-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1858250-10-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzeneacetic acid, 6-chloro-2,4-difluoro-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201222011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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